molecular formula C10H9NO B13660335 4-(2-Methoxyvinyl)benzonitrile

4-(2-Methoxyvinyl)benzonitrile

Cat. No.: B13660335
M. Wt: 159.18 g/mol
InChI Key: ASUXXDULIDAXFE-VOTSOKGWSA-N
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Description

4-(2-Methoxyvinyl)benzonitrile is an organic compound with the molecular formula C10H9NO It is characterized by a benzene ring substituted with a nitrile group and a 2-methoxyvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyvinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-methoxyvinyl magnesium bromide under Grignard reaction conditions. The reaction is carried out in an anhydrous ether solvent at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyvinyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(2-Methoxyvinyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyvinyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxyvinyl group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

    Benzonitrile: Similar structure but lacks the methoxyvinyl group.

    4-Methoxybenzonitrile: Similar structure but lacks the vinyl group.

    4-Vinylbenzonitrile: Similar structure but lacks the methoxy group.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-[(E)-2-methoxyethenyl]benzonitrile

InChI

InChI=1S/C10H9NO/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-7H,1H3/b7-6+

InChI Key

ASUXXDULIDAXFE-VOTSOKGWSA-N

Isomeric SMILES

CO/C=C/C1=CC=C(C=C1)C#N

Canonical SMILES

COC=CC1=CC=C(C=C1)C#N

Origin of Product

United States

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